molecular formula C22H24N4O3S2 B2655628 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide CAS No. 442557-03-1

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Cat. No. B2655628
CAS RN: 442557-03-1
M. Wt: 456.58
InChI Key: XXVLABJKTOKOBO-UHFFFAOYSA-N
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Description

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, commonly known as CCT251545, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer research.

Scientific Research Applications

Inhibition of Carbonic Anhydrases

4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide derivatives, including compounds structurally related to 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, have been synthesized and investigated for their inhibitory effects on human carbonic anhydrases (CA). These compounds have shown significant inhibition of various CA isoforms, with inhibition constants (KIs) ranging from low micromolar to nanomolar. Such findings highlight the potential of these compounds in the development of therapeutic agents targeting diseases where CA activity is implicated (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).

Heterocyclic Synthesis Applications

Compounds similar to 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide have been utilized in the synthesis of various heterocyclic structures. For example, thiophenylhydrazonoacetates were explored for their reactivity towards the creation of diverse heterocyclic compounds, showcasing the compound's role in facilitating the synthesis of biologically active molecules (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Cytotoxic Evaluation

Derivatives structurally similar to the compound have been synthesized and evaluated for their cytotoxic effects, particularly against cancer cell lines. Such research indicates the potential use of these compounds in the development of new chemotherapeutic agents. For instance, substituted sulfonamide Schiff bases have shown promising cytotoxic activity towards breast cancer cell lines, which could lead to advancements in cancer treatment (Govindaraj et al., 2021).

Insecticidal Agents

Novel sulfonamide thiazole derivatives, related to 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, have been synthesized and assessed for their potential as insecticidal agents. Studies on the cotton leafworm, Spodoptera littoralis, have revealed the insecticidal efficacy of these compounds, suggesting their use in agricultural pest control (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

Metal Complex Synthesis

Research into synthesizing metal complexes with sulfonamide derivatives, including those structurally related to 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, has been conducted. These complexes have been characterized and studied for their potential applications in the pharmaceutical and chemical industries due to their expected biological and catalytic properties (Orie, Ike, & Nzeneri, 2021).

properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-26(17-7-3-2-4-8-17)31(28,29)18-12-10-16(11-13-18)21(27)25-22-24-20(15-30-22)19-9-5-6-14-23-19/h5-6,9-15,17H,2-4,7-8H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVLABJKTOKOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

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